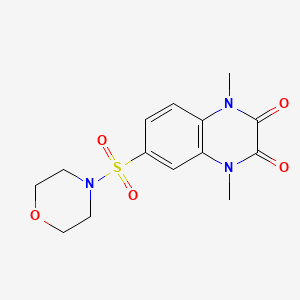
1,4-Dimethyl-6-(morpholin-4-ylsulfonyl)-1,4-dihydroquinoxaline-2,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Dimethyl-6-(morpholin-4-ylsulfonyl)-1,4-dihydroquinoxaline-2,3-dione is a complex organic compound with a unique structure that includes a quinoxaline core, morpholine, and sulfonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dimethyl-6-(morpholin-4-ylsulfonyl)-1,4-dihydroquinoxaline-2,3-dione typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Quinoxaline Core: This can be achieved through the condensation of o-phenylenediamine with a suitable diketone under acidic conditions.
Introduction of the Morpholine Group: This step involves the nucleophilic substitution of a halogenated quinoxaline derivative with morpholine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1,4-Dimethyl-6-(morpholin-4-ylsulfonyl)-1,4-dihydroquinoxaline-2,3-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form quinoxaline derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride to yield dihydroquinoxaline derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the quinoxaline core.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenated quinoxaline derivatives and nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions include various substituted quinoxalines, dihydroquinoxalines, and sulfonyl derivatives, depending on the reaction conditions and reagents used.
Scientific Research Applications
1,4-Dimethyl-6-(morpholin-4-ylsulfonyl)-1,4-dihydroquinoxaline-2,3-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 1,4-Dimethyl-6-(morpholin-4-ylsulfonyl)-1,4-dihydroquinoxaline-2,3-dione involves its interaction with specific molecular targets and pathways. The sulfonyl group can form strong interactions with biological macromolecules, while the quinoxaline core can intercalate with DNA or interact with enzymes, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Quinoxaline Derivatives: Compounds like 2,3-dimethylquinoxaline and 6-nitroquinoxaline share structural similarities.
Morpholine Derivatives: Compounds such as morpholine-4-sulfonamide and morpholine-4-carboxamide.
Sulfonyl Derivatives: Compounds like sulfonylureas and sulfonamides.
Uniqueness
1,4-Dimethyl-6-(morpholin-4-ylsulfonyl)-1,4-dihydroquinoxaline-2,3-dione is unique due to the combination of its quinoxaline core, morpholine, and sulfonyl groups, which confer distinct chemical and biological properties not found in other similar compounds.
Properties
Molecular Formula |
C14H17N3O5S |
|---|---|
Molecular Weight |
339.37 g/mol |
IUPAC Name |
1,4-dimethyl-6-morpholin-4-ylsulfonylquinoxaline-2,3-dione |
InChI |
InChI=1S/C14H17N3O5S/c1-15-11-4-3-10(9-12(11)16(2)14(19)13(15)18)23(20,21)17-5-7-22-8-6-17/h3-4,9H,5-8H2,1-2H3 |
InChI Key |
VAACYCAODHWYRI-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C=C2)S(=O)(=O)N3CCOCC3)N(C(=O)C1=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-iodo-N-[7-(phenylcarbonyl)-2,3-dihydro-1,4-benzodioxin-6-yl]benzamide](/img/structure/B11063965.png)
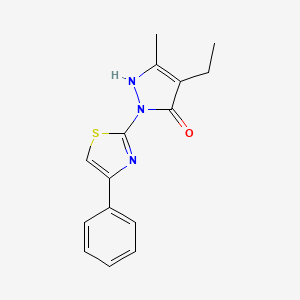
![8-nitro-1'-phenyl-1,2,4,4a-tetrahydro-2'H,6H-spiro[1,4-oxazino[4,3-a]quinoline-5,5'-pyrimidine]-2',4',6'(1'H,3'H)-trione](/img/structure/B11063974.png)
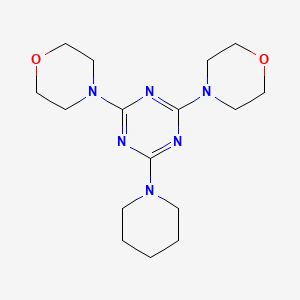
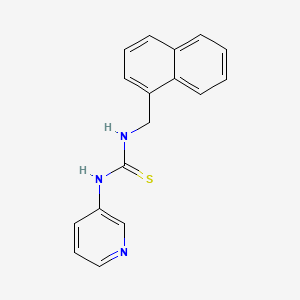
![1,2,3,4-Tetrafluoro-12H-benzimidazo[2,1-b][1,3]benzothiazin-12-one](/img/structure/B11063993.png)

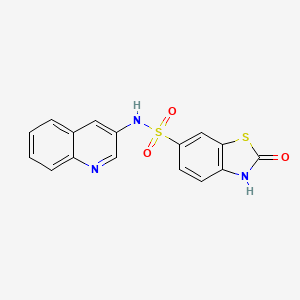
![(2E)-2-(7,7-dimethyl-5-oxo-10-thioxo-7,10-dihydro[1,2]dithiolo[3,4-c]pyrrolo[3,2,1-ij]quinolin-4(5H)-ylidene)hydrazinecarbothioamide](/img/structure/B11064015.png)
![5'-Benzyl-3'-methyl-1-(2-morpholin-4-YL-2-oxoethyl)-3A',6A'-dihydro-2'H-spiro[indole-3,1'-pyrrolo[3,4-C]pyrrole]-2,4',6'(1H,3'H,5'H)-trione](/img/structure/B11064022.png)
![3-(5-Bromo-2-hydroxyphenyl)-5-butyl-1-methyl-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid](/img/structure/B11064029.png)
![1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-5'-(2-methoxyphenyl)-3'-methyl-3a',6a'-dihydro-2'H-spiro[indole-3,1'-pyrrolo[3,4-c]pyrrole]-2,4',6'(1H,3'H,5'H)-trione](/img/structure/B11064037.png)
![1-(furan-2-ylmethyl)-4-(4-hydroxy-3,5-dimethoxyphenyl)-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-6-ol](/img/structure/B11064042.png)
![1-(1,3-benzodioxol-5-ylmethyl)-3-hydroxy-5-(7-methoxy-1,3-benzodioxol-5-yl)-4-[(3-methoxyphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11064054.png)
